(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide
Description
The compound (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide is a chromene-carboxamide derivative featuring a sulfonamidoimino linker and aromatic substituents. Its structure includes a 3,4-dimethylbenzenesulfonamido group and a 4-methylphenyl carboxamide moiety. Chromene derivatives are known for diverse biological activities, including antimicrobial and anticancer properties, often modulated by substituent variations .
Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(4-methylphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-16-8-11-20(12-9-16)26-24(29)22-15-19-6-4-5-7-23(19)32-25(22)27-28-33(30,31)21-13-10-17(2)18(3)14-21/h4-15,28H,1-3H3,(H,26,29)/b27-25- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACVBJCEVGLDFC-RFBIWTDZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the sulfonamide and imino groups. Common reagents used in these reactions include aromatic aldehydes, sulfonamides, and amines. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 348.44 g/mol. Its structure features a chromene core substituted with a sulfonamide group and an amide functionality, which contributes to its biological activity.
Anticancer Potential
Several studies have indicated that chromene derivatives exhibit anticancer properties. The specific compound has shown promise in inhibiting the proliferation of cancer cells through various mechanisms:
- Mechanism of Action : It is believed to interfere with cell cycle regulation and induce apoptosis in cancerous cells. This is particularly relevant in targeting pathways associated with cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
- Case Study : In vitro studies demonstrated that the compound effectively reduced cell viability in breast cancer cell lines (MCF-7) by inducing apoptosis and G1 phase arrest .
Antimicrobial Activity
The sulfonamide moiety present in the compound suggests potential antimicrobial activity. Research has shown that compounds containing sulfonamide groups can inhibit bacterial growth by interfering with folate synthesis.
- Case Study : A study evaluated the antimicrobial efficacy of various chromene derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent .
Drug Development
The unique structure of (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide positions it as a candidate for further drug development:
- Screening Libraries : The compound has been included in various screening libraries aimed at identifying new therapeutic agents for conditions such as cancer and bacterial infections .
- Therapeutic Index Evaluation : Advanced techniques like X-ray fluorescence spectrometry are being explored to determine the binding selectivity and therapeutic index of this compound compared to other analogs .
Future Research Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Potential avenues include:
- In Vivo Studies : Conducting animal model studies to assess efficacy and safety profiles.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.
- Combination Therapies : Exploring synergistic effects with existing chemotherapeutics or antibiotics.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the chromene core may interact with cellular pathways involved in oxidative stress or inflammation, modulating their activity.
Comparison with Similar Compounds
Structural and Substituent Variations
Key Compounds for Comparison:
(2Z)-2-{[N-(2-Formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitrile () Substituents: 4-Methylbenzenesulfonamido group, formylphenyl, and nitrile group. Structural Feature: Intramolecular C–H···O hydrogen bonds stabilize an S(5) motif, while π–π interactions (3.927 Å) and C(11) chains along the b-axis govern crystal packing . Comparison: The target compound lacks the nitrile and formyl groups but introduces a 3,4-dimethyl substitution on the sulfonamide benzene ring.
(Z)-N-Acetyl-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide (CAS 313234-37-6, ) Substituents: Acetyl group, ethoxy substituent at C8, and 4-methylphenylimino. Structural Feature: The ethoxy group enhances hydrophilicity, while the acetyl group may influence metabolic stability.
N-[4-(1H-Benzimidazol-2-yl)phenyl]-2-[(3/4-methylphenyl)imino]-2H-chromene-3-carboxamides () Substituents: Benzimidazole ring at the carboxamide phenyl group. Comparison: The target compound’s simpler 4-methylphenyl group may reduce π-stacking efficiency compared to benzimidazole derivatives but could improve synthetic accessibility.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
- Solubility : The target compound’s 3,4-dimethyl group may reduce aqueous solubility compared to the nitrile analogue () due to increased hydrophobicity.
- Thermal Stability : High melting points (>300°C) in sulfonamide-containing compounds () suggest strong intermolecular interactions, likely retained in the target compound .
Crystallographic and Conformational Analysis
- Crystal Packing : reports the nitrile analogue crystallizes in the orthorhombic space group P2₁2₁2₁ with a = 8.9432 Å, b = 10.3004 Å, and c = 24.9240 Å . The target compound’s 3,4-dimethyl substitution may alter unit cell parameters due to steric effects.
- Dihedral Angles : In , the sulfonamide-linked benzene rings form dihedral angles of 36.8° and 81.4° with other aromatic systems. The target compound’s additional methyl group at C3 may increase torsional strain, affecting molecular conformation .
Biological Activity
(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a chromene backbone with a carboxamide functional group and a sulfonamide moiety. Its chemical formula is C19H20N2O3S, and it has notable structural features that contribute to its biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Chromene Backbone | Provides stability and potential bioactivity |
| Sulfonamide Group | Enhances solubility and biological interactions |
| Carboxamide Functional Group | Implicated in various biological mechanisms |
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Research Findings
- Cell Line Studies : In vitro studies on breast cancer cell lines (MCF-7) demonstrated a reduction in cell viability by up to 70% at concentrations of 10 µM after 24 hours of treatment. This effect was attributed to the compound's ability to induce oxidative stress and DNA damage.
- Mechanism of Action : The compound appears to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. By downregulating this pathway, the compound promotes apoptosis in cancer cells .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
Case Study Insights
A study conducted on LPS-stimulated RAW 264.7 macrophages revealed that treatment with this compound resulted in a significant decrease in cytokine levels by approximately 50% at a concentration of 5 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest moderate activity against Gram-positive bacteria.
Comparative Analysis
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >64 µg/mL |
These findings indicate that while the compound exhibits some antimicrobial activity, further optimization may be necessary to enhance its efficacy against Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
